3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with a suitable acid
Chemical Reactions Analysis
3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection .
Scientific Research Applications
3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The furan ring and carboxylic acid functionalities can also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid include:
3-({[(tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: This compound has a similar structure but features an oxane ring instead of a furan ring.
(S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: This compound has a more complex structure with additional functional groups.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPISGHUIBHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(OC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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